molecular formula C20H26N2O2 B3869951 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B3869951
M. Wt: 326.4 g/mol
InChI Key: OWHAFIMRHKYGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Also known as BZPMP, this compound belongs to the class of phenol derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BZPMP is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by BZPMP may contribute to its anti-inflammatory and analgesic effects. Additionally, BZPMP has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects:
BZPMP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, BZPMP has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and can contribute to the development of various diseases. BZPMP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

BZPMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of BZPMP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BZPMP. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and pain management. Additionally, further studies are needed to elucidate the mechanism of action of BZPMP and to identify its molecular targets. Another area of interest is its potential use as an anticancer agent, and further studies are needed to investigate its efficacy in vivo and to identify the optimal dosage and administration route. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of BZPMP in humans to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, BZPMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to obtain high yields of pure BZPMP, and it has been studied extensively for its biochemical and physiological effects. While there are several limitations to its use in lab experiments, there are several future directions for research on BZPMP, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy for clinical use.

Scientific Research Applications

BZPMP has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management. Additionally, BZPMP has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-13-10-19-16-21(14-18-6-8-20(24)9-7-18)11-12-22(19)15-17-4-2-1-3-5-17/h1-9,19,23-24H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHAFIMRHKYGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=C(C=C2)O)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-Benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 2
Reactant of Route 2
4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 4
Reactant of Route 4
4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 5
Reactant of Route 5
4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 6
Reactant of Route 6
4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.